

3,5-Dichloro-2-nitrobenzaldehyde chemical structure and properties

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Compound of Interest

Compound Name: 3,5-Dichloro-2-nitrobenzaldehyde

Cat. No.: B2642146

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An In-depth Technical Guide to **3,5-Dichloro-2-nitrobenzaldehyde**: Structure, Properties, and Synthetic Applications

Executive Summary

3,5-Dichloro-2-nitrobenzaldehyde is a substituted aromatic aldehyde that serves as a valuable intermediate in synthetic organic chemistry. Its trifunctional nature, featuring an aldehyde, a nitro group, and two chlorine atoms on a benzene ring, offers a versatile platform for constructing more complex molecular architectures. The electron-withdrawing properties of the nitro and chloro substituents, combined with the reactive aldehyde group, make it a key building block for pharmaceuticals, agrochemicals, and functional materials.^{[1][2]} This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a proposed synthetic pathway, key reactivity patterns, and essential safety protocols, designed for researchers and development scientists.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all subsequent research and development. The following section details the nomenclature and structural representation of **3,5-Dichloro-2-nitrobenzaldehyde**.

Nomenclature and Key Identifiers

The compound is systematically identified by various chemical registry numbers and notations, which are crucial for database searches and regulatory compliance.

Identifier	Value	Source(s)
IUPAC Name	3,5-Dichloro-2-nitrobenzaldehyde	[3][4]
CAS Number	59178-12-0	[1][3][4]
Molecular Formula	C ₇ H ₃ Cl ₂ NO ₃	[1][3][4]
Molecular Weight	220.01 g/mol	[1][3][4]
SMILES	O=CC1=CC(Cl)=CC(Cl)=C1-- INVALID-LINK--=O	[1]

Molecular Structure

The spatial arrangement of atoms and functional groups dictates the molecule's reactivity and physical properties. The structure consists of a benzene ring substituted at positions 1, 2, 3, and 5 with an aldehyde (-CHO), a nitro (-NO₂), and two chloro (-Cl) groups, respectively.

Caption: Chemical structure of **3,5-Dichloro-2-nitrobenzaldehyde**.

Physicochemical and Spectroscopic Properties

The physical and spectral data are critical for handling, reaction monitoring, and quality control.

Physical Properties

This compound is a solid at room temperature with a distinct melting point, making it suitable for standard laboratory handling. While specific solubility data is not widely published, its polarity suggests poor solubility in water but good solubility in common organic solvents like alcohols and chlorinated hydrocarbons, a trait common to similar nitroaromatic compounds.[5][6]

Property	Value	Source(s)
Appearance	Pale yellow crystalline powder (inferred)	[7]
Melting Point	42 - 44 °C	
Boiling Point	153 °C @ 31 hPa (41.3 mbar)	
Storage Conditions	Store at 2-8°C under an inert atmosphere	

Spectroscopic Profile

While a dedicated public spectrum for this specific molecule is not available, its structure allows for a reliable prediction of its key spectroscopic features.

- ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to be simple and diagnostic. The aldehydic proton (-CHO) should appear as a sharp singlet far downfield, typically in the δ 9.8-10.5 ppm region, due to the strong deshielding effect of the carbonyl group.[\[8\]](#) The two aromatic protons on the ring are in different chemical environments and should appear as two distinct doublets in the δ 7.5-8.5 ppm range, with a small meta-coupling constant ($J \approx 2-3$ Hz).
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will provide a map of the carbon skeleton. The aldehydic carbonyl carbon is the most downfield signal, expected around δ 185-190 ppm.[\[9\]](#) The six aromatic carbons would appear in the δ 120-150 ppm region, with the carbons directly attached to the electron-withdrawing chloro and nitro groups being significantly shifted.
- IR (Infrared) Spectroscopy: The IR spectrum is defined by its functional groups. Key absorption bands would include:
 - ~ 1710 cm⁻¹: Strong C=O stretch from the aldehyde.
 - ~ 1550 cm⁻¹ and ~ 1350 cm⁻¹: Strong asymmetric and symmetric N-O stretching from the nitro group, respectively.[\[10\]](#)

- ~800-900 cm⁻¹: C-H out-of-plane bending, indicative of the aromatic substitution pattern.
- ~700-800 cm⁻¹: C-Cl stretching vibrations.
- MS (Mass Spectrometry): The mass spectrum would confirm the molecular weight. The molecular ion peak (M⁺) would exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), resulting in major peaks at m/z 219 (M⁺), 221 (M+2)⁺, and 223 (M+4)⁺ with a relative intensity ratio of approximately 9:6:1.

Synthesis and Purification

While multiple synthetic routes could be envisioned, a logical and industrially relevant approach involves the direct nitration of a commercially available precursor.

Rationale for Synthetic Approach

The most straightforward synthesis is the regioselective nitration of 3,5-dichlorobenzaldehyde. The aldehyde group is a meta-director, and the chloro groups are ortho, para-directors. In this case, the directing effects are conflicting. However, the position ortho to the aldehyde is sterically hindered and electronically deactivated. The position between the two chlorine atoms (position 4) is also sterically hindered. The position ortho to one chlorine and meta to the aldehyde (position 2) becomes the most probable site for nitration under controlled conditions.

Proposed Synthetic Workflow

The process involves the careful addition of a nitrating agent to the starting material at a controlled temperature to ensure selectivity and safety.

Caption: Proposed workflow for the synthesis of **3,5-Dichloro-2-nitrobenzaldehyde**.

Experimental Protocol: Synthesis of 3,5-Dichloro-2-nitrobenzaldehyde

Disclaimer: This protocol is a representative example based on established chemical principles and must be adapted and optimized under strict laboratory safety protocols.

- Reactor Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (98%, 5

equivalents). Cool the flask in an ice-salt bath to 0°C.

- Preparation of Nitrating Agent: Slowly add fuming nitric acid (90%, 1.1 equivalents) to the cold sulfuric acid via the dropping funnel with continuous stirring. Maintain the temperature below 10°C throughout the addition.
- Substrate Addition: Once the nitrating mixture is prepared and cooled to 0°C, add 3,5-dichlorobenzaldehyde (1.0 equivalent) portion-wise over 30-45 minutes. The internal temperature must be rigorously maintained between 0°C and 5°C to prevent over-nitration and side reactions.
- Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Workup - Quenching: Carefully pour the reaction mixture onto a stirred slurry of crushed ice. This must be done slowly to manage the exotherm. A solid precipitate should form.
- Workup - Isolation: Filter the crude solid product using a Buchner funnel and wash thoroughly with cold deionized water until the filtrate is neutral (pH ~7).
- Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to yield the pure **3,5-Dichloro-2-nitrobenzaldehyde**. Dry the final product under vacuum.

Chemical Reactivity and Synthetic Utility

The molecule's utility stems from the distinct reactivity of its functional groups, which can be addressed selectively.

- Aldehyde Group: This is the primary site for nucleophilic addition. It readily participates in:
 - Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted benzylamines.
 - Wittig Reaction: Conversion to a substituted styrene derivative upon reaction with a phosphorus ylide.

- Condensation Reactions: Forms Schiff bases (imines) with primary amines or participates in aldol and Knoevenagel condensations.[5]
- Oxidation/Reduction: Can be oxidized to the corresponding carboxylic acid or reduced to a benzyl alcohol.
- Nitro Group: The strongly electron-withdrawing nitro group can be selectively reduced to an amine (-NH₂) using various reagents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation is fundamental in medicinal chemistry, as the resulting 2-amino-3,5-dichlorobenzaldehyde is a precursor to quinolines, benzodiazepines, and other heterocyclic systems.
- Aromatic Ring: The ring is electron-deficient due to the three withdrawing groups, making it susceptible to nucleophilic aromatic substitution (S_NAr), although this is less common and requires harsh conditions. Electrophilic substitution is highly disfavored.

Its role as a synthetic intermediate is particularly pronounced in the development of novel pharmaceutical candidates, where the dichloronitroaniline scaffold, accessible from this aldehyde, is a common feature.

Safety and Handling

Proper handling is imperative due to the compound's hazardous nature. The following information is derived from safety data sheets (SDS).[11]

Hazard Identification

Hazard Class	GHS Code	Description
Acute Toxicity (Oral)	H302	Harmful if swallowed.
Skin Irritation	H315	Causes skin irritation.
Eye Irritation	H319	Causes serious eye irritation.
STOT - Single Exposure	H335	May cause respiratory irritation.
Aquatic Hazard (Chronic)	H412	Harmful to aquatic life with long lasting effects.

Recommended Handling Procedures

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
 - Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
 - Skin and Body Protection: Wear a lab coat and closed-toe shoes.
- Handling Practices: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

First Aid and Emergency Measures

- If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.
- If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.
- If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

Conclusion

3,5-Dichloro-2-nitrobenzaldehyde is a synthetically versatile building block with a well-defined profile of reactivity and physical properties. Its importance lies in its ability to serve as a starting point for a wide range of more complex molecules, particularly within the pharmaceutical and fine chemical industries. A thorough understanding of its properties, synthetic pathways, and safety requirements, as outlined in this guide, is essential for its effective and safe utilization in research and development.

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